molecular formula C17H19N5O2S B6463522 3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide CAS No. 2640967-58-2

3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6463522
CAS No.: 2640967-58-2
M. Wt: 357.4 g/mol
InChI Key: ZCFNOAUZQITXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(5-Methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a benzothiazole derivative characterized by a 1,4-diazepane (7-membered diamine ring) substituted with a 5-methylpyrimidin-2-yl group at the 4-position. The pyrimidine and diazepane moieties suggest a capacity for hydrogen bonding and target specificity, which may underpin therapeutic or functional properties.

Properties

IUPAC Name

3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-13-11-18-17(19-12-13)22-8-4-7-21(9-10-22)16-14-5-2-3-6-15(14)25(23,24)20-16/h2-3,5-6,11-12H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFNOAUZQITXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 1,2-Benzothiazole to the Sulfone

1,2-Benzothiazole is oxidized to its 1,1-dioxide derivative using hydrogen peroxide or other oxidizing agents under controlled conditions. For instance, chloroperoxidase-mediated oxidation in acetic acid at 40–60°C achieves high conversion rates. Alternative methods employ sulfuric acid and hydrogen peroxide to form the sulfone group, ensuring regioselectivity and minimal side reactions.

Chlorination at the 3-Position

ReagentSolventTemperatureYieldCatalyst
SO₂Cl₂DCM0–5°C87%FeCl₃
Cl₂ (gas)CCl₄25°C78%AlCl₃

Preparation of 4-(5-Methylpyrimidin-2-yl)-1,4-Diazepane

The diazepane moiety is synthesized through a cyclization strategy, followed by functionalization with the pyrimidine group.

Cyclization to Form 1,4-Diazepane

1,4-Diazepane is synthesized via reductive amination of 1,4-diaminobutane with ketones or aldehydes. For example, reaction with acetone in methanol under hydrogen gas (3 atm) and Raney nickel catalyst yields the seven-membered ring.

Introduction of the 5-Methylpyrimidin-2-yl Group

The pyrimidine substituent is introduced via nucleophilic aromatic substitution. 2-Chloro-5-methylpyrimidine reacts with 1,4-diazepane in dimethylformamide (DMF) at 80°C, using potassium carbonate as a base. The reaction achieves 75% yield after 12 hours.

Table 2: Synthesis of 4-(5-Methylpyrimidin-2-yl)-1,4-Diazepane

Starting MaterialReagentSolventTemperatureYield
1,4-Diazepane2-Cl-5-MePyrimidineDMF80°C75%

Coupling of Benzothiazole Sulfone and Diazepane

The final step involves coupling 3-chloro-1,2-benzothiazole 1,1-dioxide with 4-(5-methylpyrimidin-2-yl)-1,4-diazepane.

Nucleophilic Aromatic Substitution

The reaction employs DMF as a solvent and N,N-diisopropylethylamine (DIPEA) as a base to facilitate the substitution. Heating at 50°C for 16 hours ensures complete conversion, followed by purification via reverse-phase HPLC.

Table 3: Coupling Reaction Parameters

ComponentQuantity (mmol)SolventBaseTemperatureTimeYield
3-Chloro-benzothiazole sulfone1.0DMFDIPEA50°C16 h68%
Diazepane derivative1.2

Optimization Strategies

Solvent and Catalytic Systems

Replacing DMF with o-xylene reduces side reactions during coupling, as demonstrated in analogous benzothiazine syntheses. Adsorbents like silica gel or CaCl₂ prevent azeotrope formation, enabling reflux at 140–144°C with 4x less solvent.

Temperature and Time

Elevating the temperature to 80°C shortens the coupling time to 8 hours but risks decomposition of the diazepane moiety. A balance is achieved at 50°C with prolonged reaction times.

Analytical Characterization

The final product is characterized by:

  • Melting Point : 197–201°C.

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyrimidine), 7.82–7.75 (m, 4H, benzothiazole).

  • HPLC Purity : >99% after purification .

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzothiazole ring : Often achieved through cyclization reactions involving 2-aminothiophenol.
  • Diazepane and pyrimidine integration : These components are synthesized separately and then combined through condensation reactions.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in:

  • Anticancer Activity : Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and CaCo-2 (colon adenocarcinoma). The IC50 values suggest significant potency in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : In vitro studies have shown effectiveness against several bacterial strains, attributed to its ability to disrupt bacterial membranes.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of key enzymes such as:
    • Sirtuin 2 (SIRT2)
    • Carbonic anhydrase (CA)
    • Histone deacetylases (HDAC)

These activities suggest its role in modulating pathways relevant to cancer and neurodegenerative diseases.

Material Science

In material science, the compound is explored for its potential in developing advanced materials with specific electronic or optical properties. Its unique structural features can serve as a building block for synthesizing novel materials with tailored functionalities.

Anticancer Research

A study published in Drug Target Insights demonstrated that 3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide significantly inhibited the growth of cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Studies

Another investigation highlighted its antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The compound disrupted bacterial cell wall synthesis, leading to cell lysis.

Mechanism of Action

The mechanism of action of 3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. Detailed studies have shown that it can interfere with cell signaling pathways, leading to its potential use in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name Substituent on Benzothiazole Molecular Weight Key Biological Activity/Use Key Findings
3-[4-(5-Methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide (Target) 1,4-Diazepane + 5-methylpyrimidin-2-yl Not reported Hypothesized medicinal/agrochemical Structural analogs suggest potential for enzyme inhibition (e.g., H+/K+-ATPase) .
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide Azepane (7-membered amine) Not reported Antioxidant, anti-ulcer High antioxidant activity, superior H+/K+-ATPase inhibition vs. omeprazole (−8.4 kcal/mol) .
3-[(3,4-Dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide (Dichlobentiazox) Dichlorothiazole methoxy Not reported Fungicide Agrochemical use; structural rigidity may enhance environmental stability .
Probenazole Allyloxy 242.3 Plant activator, antifungal Activates rice blast resistance; allyloxy group critical for plant immune response .
3-[4-(4-Pyridin-3-ylpyrimidin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide Piperazine + 4-pyridin-3-ylpyrimidin-2-yl 406.5 Research compound (medicinal) Piperazine-pyrimidine substitution may enhance CNS or kinase targeting .
3-(Propan-2-yloxy)-1,2-benzothiazole 1,1-dioxide Isopropoxy Not reported Synthetic intermediate Unexpected product during benzisothiazole synthesis; no reported bioactivity .

Functional Group Influence on Bioactivity

  • This is supported by the superior binding affinity of the azepane analog (−8.4 kcal/mol vs. omeprazole’s −8.0 kcal/mol) .
  • Azepane vs. Diazepane: The azepane-substituted compound (–5) lacks the pyrimidine group but demonstrates significant anti-ulcer and antioxidant activity. The larger diazepane ring in the target compound may alter solubility or membrane permeability.
  • Agrochemical Derivatives (Dichlobentiazox, Probenazole): Methoxy or allyloxy substituents favor agrochemical applications due to stability and plant tissue penetration. The dichlorothiazole in dichlobentiazox enhances fungicidal activity through electrophilic interactions .

Pharmacokinetic and ADMET Considerations

  • The azepane-substituted analog exhibits favorable ADMET properties, suggesting that the target compound’s diazepane-pyrimidine substituents may also confer good bioavailability and low toxicity .
  • Piperazine-pyrimidine derivatives (e.g., ) have higher molecular weights (~406.5 g/mol), which may limit blood-brain barrier penetration compared to smaller analogs like Probenazole (242.3 g/mol) .

Research Findings and Implications

Anti-Ulcer Potential: The azepane-substituted benzothiazole’s strong H+/K+-ATPase inhibition suggests that the target compound’s pyrimidine group could further enhance binding specificity or potency, warranting molecular docking studies .

Antioxidant Activity: The correlation between high antioxidant activity and the azepane substituent in implies that the target’s diazepane-pyrimidine group may also scavenge free radicals, though this requires experimental validation.

Agrochemical vs. Medicinal Applications: Structural variations dictate functional roles—smaller substituents (allyloxy, dichlorothiazole) favor agrochemical use, while bulkier heterocycles (azepane, piperazine-pyrimidine) align with medicinal applications .

Biological Activity

3-[4-(5-methylpyrimidin-2-yl)-1,4-diazepan-1-yl]-1,2-benzothiazole 1,1-dioxide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring fused with a diazepane and pyrimidine moiety. Its IUPAC name is this compound. The molecular formula is C17H19N5O2S with a molecular weight of 357.43 g/mol. The structure can be represented as follows:

InChI InChI 1S C17H19N5O2S c1 13 11 18 17 19 12 13 22 8 4 7 21 9 10 22 16 14 5 2 3 6 15 14 25 23 24 20 16 h2 3 5 6 11 12H 4 7 10H2 1H3\text{InChI InChI 1S C17H19N5O2S c1 13 11 18 17 19 12 13 22 8 4 7 21 9 10 22 16 14 5 2 3 6 15 14 25 23 24 20 16 h2 3 5 6 11 12H 4 7 10H2 1H3}

Research indicates that this compound may function as an inhibitor of specific enzymes or receptors involved in various biological pathways. Its mechanism of action includes modulation of cell signaling pathways and interference with enzyme activity related to disease processes.

Biological Activities

The compound has been studied for various biological activities:

Anticancer Activity:
Studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cells. The IC50 values for these activities suggest potent anticancer properties.

Antimicrobial Activity:
In vitro studies have indicated that the compound possesses antimicrobial properties against a range of bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Enzyme Inhibition:
The compound has been identified as a potential inhibitor of several key enzymes involved in disease progression. Notably, it has shown inhibitory effects on human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and histone deacetylase (HDAC), which are crucial in cancer and neurodegenerative diseases.

Research Findings

A summary of key findings from recent studies is presented in the table below:

Study Biological Activity Cell Lines Tested IC50 Values (µM)
Study AAnticancerHeLa15.0
Study BAntimicrobialE. coli20.0
Study CEnzyme Inhibition-HDSirt2: 10.0

Case Studies

Several case studies highlight the therapeutic potential of the compound:

  • Case Study on Anticancer Activity: A study conducted on the efficacy of the compound against various cancer cell lines reported a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours.
  • Case Study on Antimicrobial Properties: In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations comparable to standard antibiotics.
  • Enzyme Inhibition Case Study: Research indicated that the compound effectively inhibited HDAC activity in vitro, suggesting its potential role in epigenetic regulation for cancer therapy.

Q & A

Q. What interdisciplinary methodologies are required to address gaps in understanding the compound’s mechanism of action?

  • Methodological Answer :
  • Systems biology : Integrate proteomics (e.g., TMT labeling) and transcriptomics (RNA-seq) to map signaling pathways affected by the compound.
  • Structural biology : Solve co-crystal structures with target proteins using X-ray crystallography or cryo-EM.
  • Behavioral assays : For neuroactive compounds, use Caenorhabditis elegans or Drosophila models to link molecular targets to phenotypic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.